Tetrafluoroisophthalamide physical and chemical properties
Tetrafluoroisophthalamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Tetrafluoroisophthalamide, a structurally distinct aromatic diamide, represents a compelling, albeit under-documented, entity within this chemical space. This guide, designed for the discerning researcher, aims to consolidate the available knowledge on tetrafluoroisophthalamide, providing a comprehensive overview of its physical and chemical characteristics. By synthesizing theoretical principles with practical insights, this document serves as a foundational resource for scientists and drug development professionals interested in the potential applications of this and related fluorinated molecules.
Molecular and Physicochemical Profile
Tetrafluoroisophthalamide, also known as 2,4,5,6-tetrafluoro-1,3-benzenedicarboxamide or tetrafluoro-m-phthalamide, is a fluorinated aromatic compound. The introduction of four fluorine atoms onto the isophthalamide core dramatically influences its electronic and steric properties, which in turn dictates its behavior in chemical and biological systems.
Core Chemical Attributes
A summary of the fundamental chemical properties of tetrafluoroisophthalamide is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₄N₂O₂ | |
| Molecular Weight | 236.13 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Solubility | Soluble in Methanol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathways
Two primary retrosynthetic approaches can be envisioned for the preparation of tetrafluoroisophthalamide.
Pathway A: Amidation of a Tetrafluoroisophthaloyl Derivative
This approach involves the reaction of a suitable tetrafluoroisophthaloyl derivative (e.g., acyl chloride or ester) with an ammonia source. The high reactivity of acyl chlorides makes them prime candidates for this transformation.
Caption: Proposed synthesis of tetrafluoroisophthalamide via amidation.
Pathway B: Hydrolysis of a Dinitrile Precursor
An alternative route involves the hydrolysis of 2,4,5,6-tetrafluoroisophthalonitrile. This reaction can be catalyzed by either acid or base, though careful control of reaction conditions would be necessary to favor the formation of the diamide over the dicarboxylic acid[1][2][3].
Caption: Proposed synthesis of tetrafluoroisophthalamide via dinitrile hydrolysis.
Expected Chemical Reactivity
The chemical reactivity of tetrafluoroisophthalamide is largely dictated by the interplay between the electron-withdrawing fluorine atoms and the amide functional groups.
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Amide Group Reactivity: The amide moieties can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding tetrafluoroisophthalic acid. They can also be subject to dehydration to form the corresponding dinitrile, or reduction to the corresponding diamine.
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Aromatic Ring Reactivity: The heavily fluorinated benzene ring is expected to be relatively deactivated towards electrophilic aromatic substitution. Conversely, it would be highly activated towards nucleophilic aromatic substitution, where a suitable nucleophile could potentially displace one or more of the fluorine atoms.
Spectroscopic and Structural Characterization
While experimental spectra for tetrafluoroisophthalamide are not publicly available, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For tetrafluoroisophthalamide, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The four chemically equivalent amide protons (–NH₂) would likely appear as a single, potentially broad, signal. The chemical shift of this signal would be influenced by the solvent and concentration due to hydrogen bonding[4][5][6].
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¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Due to the molecule's symmetry, only three distinct carbon signals are expected: one for the two carbonyl carbons, one for the two carbons bearing the amide groups, and one for the two carbons bonded to two fluorine atoms. The signals for the fluorinated carbons will exhibit coupling to the attached fluorine atoms (¹JCF) and potentially longer-range couplings (nJCF)[7][8][9].
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals due to the two different chemical environments of the fluorine atoms. These signals would likely appear as complex multiplets due to fluorine-fluorine (nJFF) and potentially fluorine-proton (nJFH) coupling[2][10]. The chemical shifts would be indicative of their positions on the electron-deficient aromatic ring[10][11].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Expected Fragmentation: In an electron ionization (EI) mass spectrum, tetrafluoroisophthalamide would be expected to show a molecular ion peak at m/z 236. Common fragmentation pathways for aromatic amides include the loss of the amide group (·NH₂) and the cleavage of the C-N bond to form an acylium ion[9][12]. Subsequent fragmentation could involve the loss of CO and HF.
Caption: Plausible mass spectrometry fragmentation pathway for tetrafluoroisophthalamide.
X-ray Crystallography
The solid-state structure of tetrafluoroisophthalamide, which could be determined by X-ray crystallography, would reveal important details about its molecular geometry and intermolecular interactions. The packing of fluorinated aromatic compounds in the solid state is influenced by a variety of weak interactions, including hydrogen bonding (N-H···O), and interactions involving fluorine such as C-H···F and F···F contacts[11][13]. These interactions play a crucial role in determining the crystal lattice and, consequently, the material's bulk properties.
Relevance in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability[14]. The tetrafluoroisophthalamide scaffold, with its rigid and electron-deficient aromatic core, presents an interesting platform for the design of new therapeutic agents.
Potential as a Bioisostere and Pharmacophore
The isophthalamide moiety itself is found in a number of biologically active compounds. The introduction of the tetrafluoro substitution pattern can serve several purposes:
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Modulation of Physicochemical Properties: The fluorine atoms will increase the lipophilicity of the molecule and can alter its pKa, potentially improving membrane permeability and oral absorption.
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Metabolic Blocking: The strong C-F bonds can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate[15].
-
Conformational Control: The steric and electronic effects of the fluorine atoms can influence the preferred conformation of the molecule, which can be critical for binding to a biological target.
Therapeutic Areas of Interest
While no specific biological activity has been reported for tetrafluoroisophthalamide itself, related fluorinated benzamides and phthalimides have been investigated for a range of therapeutic applications, including as anti-cancer and anti-angiogenic agents[3][16]. The structural rigidity and potential for hydrogen bonding of the isophthalamide core make it an attractive scaffold for targeting protein-protein interactions or enzyme active sites.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments and workflows that would be employed to characterize tetrafluoroisophthalamide.
Synthesis via Dinitrile Hydrolysis (Hypothetical Protocol)
This protocol is a hypothetical procedure based on established methods for nitrile hydrolysis[1][2][3].
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,5,6-tetrafluoroisophthalonitrile (1.0 eq) in a suitable solvent mixture (e.g., a mixture of a high-boiling alcohol and water).
-
Addition of Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a suitable acid (e.g., dilute hydrochloric acid).
-
Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to afford pure tetrafluoroisophthalamide.
Caption: A generalized workflow for the synthesis and purification of tetrafluoroisophthalamide.
Characterization Techniques
-
NMR Spectroscopy:
-
Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
-
-
X-ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction.
-
Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise atomic coordinates and analyze the molecular and supramolecular structure.
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Conclusion
Tetrafluoroisophthalamide presents a molecule of interest at the intersection of fluorine chemistry and materials science. While a comprehensive experimental dataset remains to be fully elucidated in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous structures. It is our hope that this document will stimulate further research into this and related fluorinated scaffolds, ultimately unlocking their potential in drug discovery and other advanced applications.
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